molecular formula C10H7ClN2O2 B3024816 1-(2-chloro-5-nitrophenyl)-1H-pyrrole CAS No. 94033-72-4

1-(2-chloro-5-nitrophenyl)-1H-pyrrole

Cat. No. B3024816
CAS RN: 94033-72-4
M. Wt: 222.63 g/mol
InChI Key: JHPVTHSNFBMTDT-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-5-nitrophenyl)-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a phenyl ring which is substituted with a nitro group at the 5th position and a chlorine atom at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, the electronegative nitro and chloro substituents, and the ways these groups are connected. Techniques like NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro and chloro groups, both of which are electron-withdrawing, and the aromaticity of the pyrrole and phenyl rings. The compound might undergo reactions like electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the polarity of its functional groups, and its overall molecular weight .

Scientific Research Applications

Electronically Intercommunicating Iron Centers

1-(2-chloro-5-nitrophenyl)-1H-pyrrole derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and studied for their electronic and structural properties. These compounds demonstrate significant electron delocalization in the pyrrole core and exhibit reversible electron transfer processes, which are crucial for applications in electronic devices (Hildebrandt, Schaarschmidt, & Lang, 2011).

Electrochromic Materials

Compounds similar to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, such as various substituted pyrroles, have been explored for their use in electrochromic devices. These pyrrole derivatives can be polymerized to produce materials with significant electrochromic properties, showing potential for applications in smart windows and displays (Variş et al., 2006).

Condensation Reactions in Organic Synthesis

The interaction of similar pyrrole derivatives with aromatic aldehydes has been studied, leading to the synthesis of novel compounds. These reactions are integral to the development of new organic molecules with potential applications in pharmaceuticals and materials science (Sibiryakova et al., 2006).

Nonlinear Optical Materials

Pyrrole derivatives, including those akin to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, have been synthesized and investigated for their nonlinear optical properties. These properties are critical for applications in photonic and optoelectronic devices (Kwon et al., 2008).

Corrosion Inhibition

Some 1H-pyrrole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. These inhibitors are essential for protecting industrial equipment and infrastructure from corrosive damage (Zarrouk et al., 2015).

Fluorescence Sensing

Novel oligopyrrole derivatives, closely related to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, have been developed as fluorescent sensors for the detection of iodide ions. These sensors are vital for environmental monitoring and analytical chemistry applications (Nabavi & Alizadeh, 2014).

Safety And Hazards

As with any chemical compound, handling “1-(2-chloro-5-nitrophenyl)-1H-pyrrole” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its behavior in biological systems .

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPVTHSNFBMTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-5-nitrophenyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zuo, J Chen, M Liu, J Ding, H Wu… - Journal of Chemical …, 2009 - journals.sagepub.com
The Clauson–Kass pyrrole synthesis catalysed by scandium triflate afforded N-substituted 2- and 3-unsubstituted pyrroles with yields ranged from good to excellent. Aromatic amines, …
Number of citations: 20 journals.sagepub.com

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